molecular formula C13H15NO B8597131 7-Phenyl-1-azabicyclo[4.2.0]octan-8-one

7-Phenyl-1-azabicyclo[4.2.0]octan-8-one

Cat. No. B8597131
M. Wt: 201.26 g/mol
InChI Key: BGCURPUAMJAFSI-UHFFFAOYSA-N
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Patent
US07002016B2

Procedure details

Sodium hydroxide, 50% aqueous solution (1.09 Kg, 13.6 mol, 1.05 eq) was added to a stirred mixture of 1-(phenylglyoxylyl)piperidine p-toluenesulfonylhydrazone (5.00 Kg, 13.0 mol, 1 eq), phase transfer catalyst (PTC) trioctylmethylammonium chloride (aliquat 336) (60.0 g, 0.15 mol, 0.01 eq) and toluene (50 L) at 20–30° C. The mixture was heated to reflux and monitored by both TLC and the color of the reaction mixture. The originally yellow solution in 10 minutes turned bright orange as the diazo compound was formed. After 6.5 hours at reflux, the solution re-assumed a yellow color and TLC indicated that no starting material was present. Crushed ice (20 Kg) was added to the reaction mixture (temperature of the mixture was dropped to 15° C.). The organic layer was separated, washed with brine (15 L) and evaporated under reduced pressure to give 2.69 Kg (quantitative yield) of 7-phenyl-1-azabicyclo [4.2.0]octan-8-one with R*R*/S*R* 3.3:1 by GC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1.09 kg
Type
reactant
Reaction Step One
Name
1-(phenylglyoxylyl)piperidine p-toluenesulfonylhydrazone
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1(C)C=CC(S(NN=[C:14]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:15]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:16])(=O)=O)=CC=1>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC.C1(C)C=CC=CC=1>[C:23]1([CH:14]2[C:15](=[O:16])[N:17]3[CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22]3)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
1.09 kg
Type
reactant
Smiles
Name
1-(phenylglyoxylyl)piperidine p-toluenesulfonylhydrazone
Quantity
5 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NN=C(C(=O)N1CCCCC1)C1=CC=CC=C1)C
Name
Quantity
60 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
Name
Quantity
50 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
20 kg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
After 6.5 hours at reflux
Duration
6.5 h
ADDITION
Type
ADDITION
Details
was dropped to 15° C.)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (15 L)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C2CCCCN2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 kg
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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